6-Thioguanosine monophosphate
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Overview
Description
6-Thioguanosine monophosphate (6-TGMP) is a modified nucleoside that has been extensively studied for its potential use in scientific research. It is a derivative of guanine, one of the four building blocks of DNA and RNA, with a sulfur atom added to the sixth position of the guanine ring. This modification alters the properties of the nucleoside, making it useful for a variety of applications in biochemistry and molecular biology.
Scientific Research Applications
Overcoming Resistance in Cancer Treatment
6-Thioguanosine monophosphate (6sGMP) prodrugs have shown potential in overcoming resistance to thiopurines in leukemia and breast cancer cells. Research indicates that these prodrugs are effective antiproliferative compounds in cells resistant to thiopurines, linked to the expression of the salvage pathway enzyme HGPRT. The study also highlights the intracellular conversion of 6sGMP prodrugs into bioactive 6sGTPs, suggesting a promising strategy for thiopurine therapy using 6sGMP prodrugs (Moreno et al., 2022).
Role in Thiopurine Therapy Monitoring
Investigations into individual 6-thioguanosine phosphate levels and NDPK activity in red blood cells of patients on azathioprine therapy have been conducted. This study focuses on the metabolic process involving 6-thioguanosine monophosphate (TGMP), -diphosphate (TGDP), and -triphosphate (TGTP). The research aimed to provide a deeper understanding of these metabolites' role in thiopurine therapy, especially in inflammatory bowel disease treatment (Karner et al., 2010).
Electrochemical Applications
6-Thioguanosine and its electrochemistry have been studied for potential applications in the direct determination of oligonucleotides. This research explored the accumulation of 6-thioguanosine (6-TG) on gold nanoparticles modified electrodes, examining the electrochemical response and its potential in identifying and quantifying oligonucleotides, such as adenosine 5′-monophosphate (AMP) (Mora et al., 2008).
Metabolite Assay in Human Red Blood Cells
A flow-fluorimetric, liquid chromatographic assay for 6-thioguanosine 5'-monophosphate (TGMP) in human red blood cells has been developed. This assay is essential for understanding the metabolic pathways of 6-thioguanine, 6-mercaptopurine, and azathioprine, providing insights into their therapeutic effectiveness (Dooley & Maddocks, 1982).
Chemical Synthesis and Purification
Research on the chemical synthesis and purification of 6-thioguanosine monophosphates, including 6-thioguanosine 5'-diphosphate and 5'-triphosphate, has provided valuable insights. This study contributed to understanding the biochemical mechanisms of thiopurines, aiding in the development of more effective therapeutic agents (Breter & Mertes, 1990).
properties
CAS RN |
15867-02-4 |
---|---|
Product Name |
6-Thioguanosine monophosphate |
Molecular Formula |
C10H14N5O7PS |
Molecular Weight |
379.29 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H14N5O7PS/c11-10-13-7-4(8(24)14-10)12-2-15(7)9-6(17)5(16)3(22-9)1-21-23(18,19)20/h2-3,5-6,9,16-17H,1H2,(H2,18,19,20)(H3,11,13,14,24)/t3-,5-,6-,9-/m1/s1 |
InChI Key |
BPZXYEUJBFHASJ-UUOKFMHZSA-N |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)NC(=NC2=S)N |
SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)NC(=NC2=S)N |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)NC(=NC2=S)N |
Other CAS RN |
15867-02-4 |
synonyms |
6-TG nucleotide 6-thioguanine nucleotide 6-thioguanosine monophosphate 6-thioguanosine-5'-phosphate 6-thioguanylic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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